molecular formula C20H23N3O5S2 B2662042 N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 941924-61-4

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2662042
CAS No.: 941924-61-4
M. Wt: 449.54
InChI Key: WZZVAIJKGIJDDY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic small molecule with the CAS number 941924-61-4 and a molecular formula of C20H23N3O5S2 . It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The specific presence of the bis(2-methoxyethyl)sulfamoyl group is a key structural feature that may influence the compound's physicochemical properties and biological interactions. While the specific research applications and mechanism of action for this exact molecule require further experimental investigation, compounds based on the benzothiazole nucleus are widely investigated in scientific research for various activities. Related structural analogs have been reported to exhibit anticonvulsant properties in preclinical models , and the benzothiazole class, in general, is a significant focus in the search for new anti-tubercular agents . This product is intended for use by qualified researchers in laboratory settings. It is For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-27-11-9-23(10-12-28-2)30(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(13-16)29-14-21-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZVAIJKGIJDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The resulting benzothiazole is then subjected to further functionalization to introduce the sulfamoyl and benzamide groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfamoyl group to the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Sulfamoylbenzamide Family

Key analogs from literature include fluorinated and chlorinated derivatives (e.g., 5f , 5g , 5h , 5i ) and 1,3,4-oxadiazole-containing compounds (LMM5 , LMM11 ). Below is a comparative analysis:

Table 1: Physical and Spectral Properties of Sulfamoylbenzamide Derivatives
Compound Substituents Melting Point (°C) [α]D (Optical Rotation) Key Functional Groups Reference
Target Compound Benzothiazole, bis(2-methoxyethyl) Not reported Not reported Sulfamoyl, benzothiazole N/A
5f (Fluoro) 4-Fluorophenyl 236–237 +10.6° Sulfamoyl, fluorophenyl
5g (Fluoro) 3-Fluorophenyl 201–203 +9.3° Sulfamoyl, fluorophenyl
5h (Fluoro) 2-Fluorophenyl 205–207 +11.7° Sulfamoyl, fluorophenyl
5i (Chloro) 4-Chlorophenyl 256–258 +11.3° Sulfamoyl, chlorophenyl
LMM5 Benzyl-methyl, 4-methoxyphenyl-oxadiazole Not reported Not reported Sulfamoyl, 1,3,4-oxadiazole
LMM11 Cyclohexyl-ethyl, furan-oxadiazole Not reported Not reported Sulfamoyl, 1,3,4-oxadiazole
Key Observations:
  • Substituent Effects on Physicochemical Properties :

    • Fluorinated analogs (5f–h ) exhibit lower melting points (201–237°C) compared to chlorinated 5i (256–258°C), suggesting halogen size and polarity influence crystallinity .
    • The target compound’s bis(2-methoxyethyl) group likely improves aqueous solubility relative to halogenated or aromatic substituents, though experimental data are needed for confirmation.
  • Biological Activity: LMM5 and LMM11 demonstrate antifungal activity against Candida albicans via thioredoxin reductase inhibition, attributed to their 1,3,4-oxadiazole cores .

Spectroscopic Characterization

  • NMR Trends : Fluorinated analogs (5f–h ) show distinct ¹H-NMR shifts for aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl NH groups (δ ~10 ppm) . The target compound’s benzothiazole protons may resonate similarly, with additional signals from methoxyethyl chains (δ 3.0–4.0 ppm).
  • Mass Spectrometry : All analogs show precise molecular ion peaks in EI-MS/ESI-HRMS, confirming their structures .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Molecular Formula : C21H25N3O5S2
  • Molecular Weight : 463.6 g/mol
  • IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-benzothiazol-6-yl)benzamide

Biological Activity Overview

Research indicates that compounds containing the benzothiazole moiety exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by targeting specific cytokines.

Antitumor Activity

A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus can enhance anticancer properties. The active compound this compound was found to significantly inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of IL-6 and TNF-α production
H12991.8Suppression of cell migration

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is crucial for conditions characterized by excessive inflammation.

Case Study: In Vivo Studies

In vivo studies have shown that administration of this compound in animal models resulted in a marked reduction in inflammation markers. The compound was administered at varying doses over a period of two weeks, demonstrating dose-dependent efficacy.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory pathways.

Key Mechanisms:

  • Caspase Activation : Induces apoptosis through caspase pathways.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Arrests cell cycle progression at the G0/G1 phase.

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